molecular formula C17H16N4O2S B2394914 4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide CAS No. 2380081-90-1

4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide

Cat. No.: B2394914
CAS No.: 2380081-90-1
M. Wt: 340.4
InChI Key: CMLSQXOZKAQGNX-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

The synthesis of 4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further reacted with azetidine derivatives under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the binding affinity and specificity of the compound towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

4-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-13-4-2-11(3-5-13)17(22)20-12-8-21(9-12)16-15-14(6-7-24-15)18-10-19-16/h2-7,10,12H,8-9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLSQXOZKAQGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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